

# An In-depth Technical Guide to the ACVR1 Patent and Intellectual Property Landscape

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape surrounding the Activin A receptor type I (ACVR1), also known as ALK2. This document delves into the signaling pathways, key experimental protocols, and the patent landscape for this critical therapeutic target.

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to ACVR1 patents and inhibitors. This data is essential for understanding the competitive landscape and identifying opportunities for innovation.

Table 1: Representative ACVR1 Inhibitors and Patent Information



Compound/Inh ibitor	Patent Number/Applic ant	Target	Indication	Key Findings
LDN-193189	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Promotes remyelination and prevents/amelior ates demyelination.[1]
K02288	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
LDN-214117	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
LDN-213844	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
M4K2009	WO2021248081 A1[1]	ACVR1 (Alk2)	Neurological Diseases	Small molecule inhibitor of ACVR1.[1]
Anti-ACVR1 Antibodies	US20210253716 [2]	ACVR1	Diseases associated with ACVR1	Monoclonal antibodies that inhibit ACVR1- mediated BMP signal transduction.[2]
ACVR1-Fc Fusion Protein	WO2017032216 A1[3]	ACVR1 Ligands	Not Specified	A fusion protein for potentially modulating ACVR1 activity.



Table 2: ACVR1 Mutations and Associated Diseases

Mutation	Associated Disease	Patent Reference
R206H	Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG)	US11040038B2[4]
R258G	Not Specified	US11040038B2[4]
G328V	Not Specified	US11040038B2[4]

## **Experimental Protocols**

Understanding the methodologies used to study ACVR1 is crucial for interpreting existing data and designing new experiments. Below are detailed protocols for key experiments cited in the literature.

- 1. Western Blotting for Phospho-Smad1/5/8
- Objective: To detect the activation of the downstream BMP signaling pathway by measuring the phosphorylation of Smad1/5/8.
- Methodology:
  - Cells are treated with appropriate ligands (e.g., BMP4, Activin A) or inhibitors for a specified time.[5]
  - Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[6]
  - Protein concentration is determined using a BCA assay.[6]
  - Equal amounts of protein are separated by SDS-PAGE on a 4%–12% Novex WedgeWell gel and transferred to a PVDF membrane.



- The membrane is blocked with a blocking buffer (e.g., Superblock) for 3 hours at room temperature.[6]
- The membrane is incubated overnight at 4°C with a primary antibody against phospho-Smad1/5/8 (e.g., clone 41D10 from Cell Signaling Technology) at a 1:1000 dilution.[6] An antibody against a housekeeping protein like β-actin is used as a loading control.[6]
- The membrane is then incubated with a horseradish peroxidase-conjugated secondary antibody for 3 hours at room temperature.
- The signal is detected using an ECL substrate.
- 2. Immunoprecipitation for Protein-Protein Interactions
- Objective: To investigate the interaction between ACVR1 and other proteins, such as type II receptors or inhibitory proteins like FKBP1A.[5][6]
- Methodology:
  - Cells (e.g., HEK293 or W20) are transfected with expression vectors for tagged proteins of interest (e.g., Myc-ACVR1, HA-ACVRIIB).[6]
  - After overnight incubation, the cells are switched to serum-free media.
  - Cells are lysed, and the protein of interest is captured from the lysate using an antibody specific to its tag (e.g., anti-Myc antibody).
  - The antibody-protein complex is pulled down using protein A/G-agarose beads.
  - The beads are washed to remove non-specific binding proteins.
  - The co-immunoprecipitated proteins are then eluted and analyzed by Western blotting using antibodies against the suspected interacting partners.
- 3. Micromass Culture for Chondrogenesis Assays
- Objective: To assess the effect of ACVR1 signaling on chondrogenesis, a key process in heterotopic ossification.[5]



- · Methodology:
  - Primary mesenchymal cells are isolated from embryonic chicken limb buds.[5]
  - A high-density cell suspension (micromass) is plated as a small droplet in the center of a culture dish.
  - Cells are allowed to adhere and are then cultured in a chondrogenic medium, which may contain BMPs or other factors to induce differentiation.
  - The cultures are monitored for the formation of cartilage nodules, which can be visualized by staining with Alcian blue.
  - Gene expression analysis of chondrogenic markers can also be performed.

### **Signaling Pathways and Experimental Workflows**

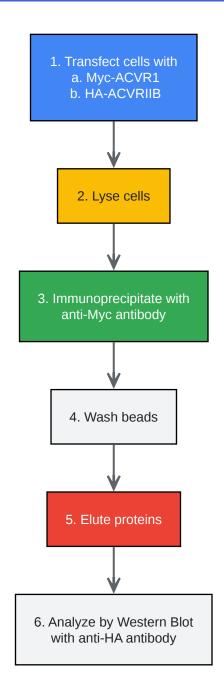
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to ACVR1.



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Caption: Canonical ACVR1 signaling pathway.





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Caption: Immunoprecipitation workflow for ACVR1.

This guide provides a foundational understanding of the ACVR1 intellectual property and research landscape. For drug development professionals, a thorough analysis of the patent claims and the evolving scientific understanding of ACVR1's role in disease is paramount for successful therapeutic innovation.



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